3-Fluoro-4-formylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-formylpyridine-2-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties due to the presence of a fluorine atom, which significantly alters the electronic characteristics of the pyridine ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-formylpyridine-2-carboxylic acid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the electrophilic fluorination of pyridine derivatives. For example, 3-fluoropyridine can be synthesized from 3-pyridine boronic acids using F-TEDA-BF4 as the fluorinating agent .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale electrophilic fluorination processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of specialized fluorinating agents and controlled reaction conditions are crucial for the successful industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-formylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under suitable conditions.
Major Products
Oxidation: 3-Fluoro-4-carboxypyridine-2-carboxylic acid.
Reduction: 3-Fluoro-4-hydroxymethylpyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-formylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-formylpyridine-2-carboxylic acid and its derivatives often involves interactions with biological targets such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by altering the electronic properties of the molecule. This can lead to increased potency and selectivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the formyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-Fluoropyridine-2-carboxylic acid:
3-Chloro-4-formylpyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic properties and reactivity.
Uniqueness
3-Fluoro-4-formylpyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a formyl group on the pyridine ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
3-fluoro-4-formylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-5-4(3-10)1-2-9-6(5)7(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPYFMYCBGTPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.